
N-(2-hydroxyethyl)-N,N-dimethylhexadecan-1-aminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)-N,N-dimethylhexadecan-1-aminium is a quaternary ammonium compound with a long hydrophobic tail and a hydrophilic head. This structure makes it an effective surfactant, which is widely used in various industrial and scientific applications. The compound is known for its ability to reduce surface tension and form micelles, making it useful in detergents, emulsifiers, and other formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-N,N-dimethylhexadecan-1-aminium typically involves the quaternization of N,N-dimethylhexadecan-1-amine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reacting N,N-dimethylhexadecan-1-amine with ethylene oxide: This step is usually performed in a solvent such as ethanol or methanol, under an inert atmosphere to prevent oxidation.
Quaternization: The reaction mixture is heated to a specific temperature, typically around 60-80°C, to facilitate the quaternization process.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors allows for efficient production and high yields. The final product is purified through distillation or crystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-hydroxyethyl)-N,N-dimethylhexadecan-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its amine form.
Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or hydroxides can be used under mild conditions.
Major Products Formed
Oxidation: Produces oxides or hydroxides.
Reduction: Yields the corresponding amine.
Substitution: Results in the formation of substituted ammonium compounds.
Applications De Recherche Scientifique
N-(2-hydroxyethyl)-N,N-dimethylhexadecan-1-aminium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell culture media and as a detergent for membrane protein extraction.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.
Mécanisme D'action
The mechanism of action of N-(2-hydroxyethyl)-N,N-dimethylhexadecan-1-aminium involves its ability to interact with lipid membranes. The hydrophobic tail inserts into the lipid bilayer, while the hydrophilic head interacts with the aqueous environment. This disrupts the membrane structure, leading to increased permeability and potential cell lysis. The compound also forms micelles, which can solubilize hydrophobic substances and enhance their bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyldiethanolamine: Another quaternary ammonium compound with similar surfactant properties.
N-(2-hydroxyethyl)cytisine: A derivative with different biological activities.
Palmitoylethanolamide: An endogenous fatty acid amide with anti-inflammatory properties.
Uniqueness
N-(2-hydroxyethyl)-N,N-dimethylhexadecan-1-aminium stands out due to its long hydrophobic tail, which provides superior surfactant properties compared to shorter-chain analogs. Its ability to form stable micelles and reduce surface tension makes it highly effective in various applications.
Propriétés
Formule moléculaire |
C20H44NO+ |
|---|---|
Poids moléculaire |
314.6 g/mol |
Nom IUPAC |
hexadecyl-(2-hydroxyethyl)-dimethylazanium |
InChI |
InChI=1S/C20H44NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(2,3)19-20-22/h22H,4-20H2,1-3H3/q+1 |
Clé InChI |
UENRCAFKOCYSLM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](C)(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


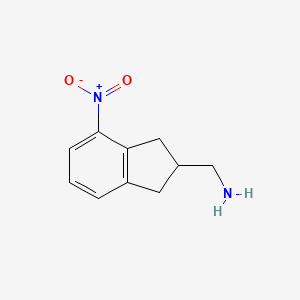
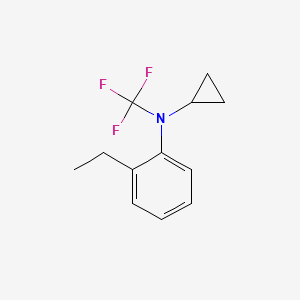
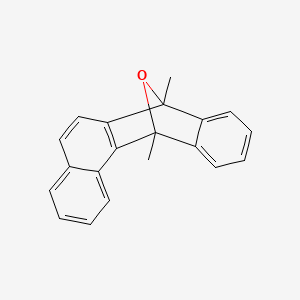
![2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate](/img/structure/B13957367.png)
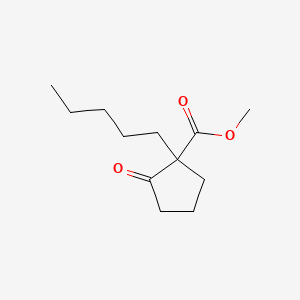


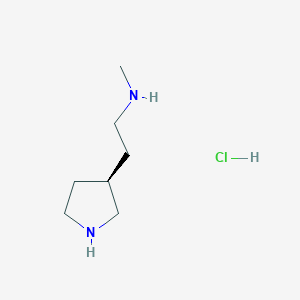
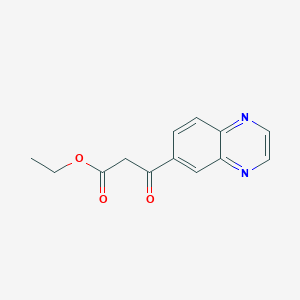

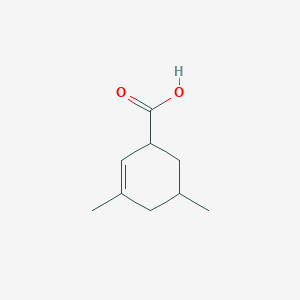
![N-[2-Methyl-6-(propan-2-yl)phenyl]methanimine](/img/structure/B13957399.png)


